molecular formula C23H24F3NO2 B11577220 1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11577220
M. Wt: 403.4 g/mol
InChI Key: BMABLJJCDVCNJF-UHFFFAOYSA-N
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Description

1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the tert-butylphenoxy group: This step involves the reaction of the indole derivative with 4-tert-butylphenol in the presence of a suitable base.

    Attachment of the trifluoroethanone group: This can be done using trifluoroacetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanol
  • 1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethane

Uniqueness

1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24F3NO2

Molecular Weight

403.4 g/mol

IUPAC Name

1-[1-[2-(4-tert-butylphenoxy)ethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C23H24F3NO2/c1-15-20(21(28)23(24,25)26)18-7-5-6-8-19(18)27(15)13-14-29-17-11-9-16(10-12-17)22(2,3)4/h5-12H,13-14H2,1-4H3

InChI Key

BMABLJJCDVCNJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)C(C)(C)C)C(=O)C(F)(F)F

Origin of Product

United States

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